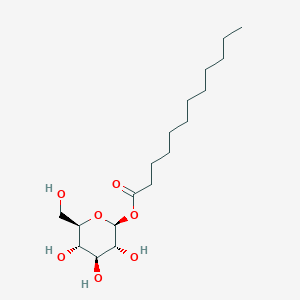
1-Oxododecyl b-D-glucopyranoside
Descripción general
Descripción
1-Oxododecyl b-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C18H34O7 and a molecular weight of 362.46 g/mol . It is a white to off-white crystalline powder that is primarily used in biochemical research and industrial applications . This compound is known for its amphipathic properties, making it useful in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
1-Oxododecyl b-D-glucopyranoside can be synthesized through enzymatic and chemical methods. One common synthetic route involves the reaction of dodecanoic acid with glucose in the presence of an enzyme such as β-glucosidase . The reaction is typically carried out in non-aqueous solvents or ionic liquids to enhance the yield and selectivity . Industrial production methods often utilize reverse hydrolysis or transglucosylation reactions catalyzed by engineered enzymes .
Análisis De Reacciones Químicas
1-Oxododecyl b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Oxododecyl b-D-glucopyranoside has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Oxododecyl b-D-glucopyranoside involves its ability to interact with hydrophobic and hydrophilic molecules due to its amphipathic nature . It can form micelles, which encapsulate hydrophobic molecules, thereby increasing their solubility and stability . This property is particularly useful in drug delivery systems, where it can enhance the bioavailability of poorly soluble drugs .
Comparación Con Compuestos Similares
1-Oxododecyl b-D-glucopyranoside can be compared with other similar compounds such as:
1-O-Octyl-β-D-glucopyranoside: This compound has a shorter alkyl chain and is used for similar applications but may have different solubility and micelle-forming properties.
1-O-Decyl-β-D-glucopyranoside: Another similar compound with a different alkyl chain length, affecting its surfactant properties.
1-O-Dodecyl-β-D-maltoside: This compound has a maltose moiety instead of glucose, which can influence its interaction with biological molecules.
The uniqueness of this compound lies in its specific alkyl chain length and glucopyranoside structure, which provide a balance of hydrophobic and hydrophilic properties suitable for a wide range of applications .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)25-18-17(23)16(22)15(21)13(12-19)24-18/h13,15-19,21-23H,2-12H2,1H3/t13-,15-,16+,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABWUWJGNVZVPU-LHKMKVQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369136 | |
| Record name | 1-O-Dodecanoyl-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64395-92-2 | |
| Record name | β-D-Glucopyranose, 1-dodecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64395-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-O-Dodecanoyl-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















